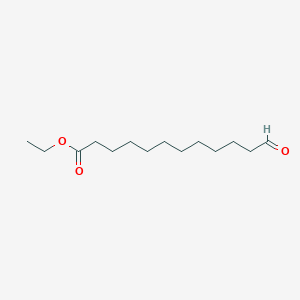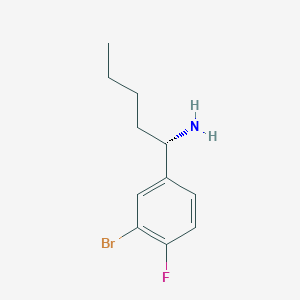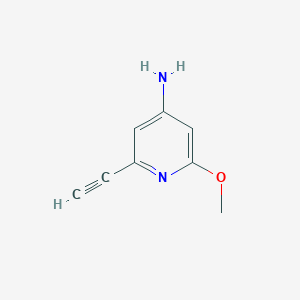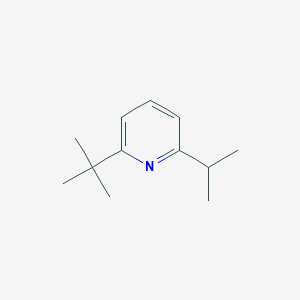
(2-(Oxetan-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Oxetan-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an oxetane ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Oxetan-3-yl)phenyl)boronic acid typically involves the formation of the oxetane ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor to form the oxetane ring, followed by borylation to introduce the boronic acid functionality. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions, such as epoxide ring opening or electrophilic halocyclization of alcohols . The boronic acid group can then be introduced via borylation reactions using reagents like boronic esters or boranes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
(2-(Oxetan-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide will yield a biaryl compound .
科学的研究の応用
(2-(Oxetan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-(Oxetan-3-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformation. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond . The oxetane ring can undergo ring-opening reactions, which are useful in the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the oxetane ring, making it less versatile in certain applications.
(2-(Azetidin-3-yl)phenyl)boronic acid: Contains an azetidine ring instead of an oxetane ring, which affects its reactivity and applications.
(2-(Oxetan-3-yl)phenyl)boronic esters: Similar structure but with ester functionality, offering different reactivity and stability.
Uniqueness
(2-(Oxetan-3-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the oxetane ring. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and the development of advanced materials .
特性
分子式 |
C9H11BO3 |
|---|---|
分子量 |
177.99 g/mol |
IUPAC名 |
[2-(oxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7,11-12H,5-6H2 |
InChIキー |
IRLGINSQXXLXQH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2COC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)







![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)

![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)



